An In-depth Technical Guide to 1-(thieno[3,2-b]pyridin-6-yl)ethanone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(thieno[3,2-b]pyridin-6-yl)ethanone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-b]pyridine Scaffold and the Significance of 1-(thieno[3,2-b]pyridin-6-yl)ethanone
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. This fused ring system, an isostere of quinoline, is present in a variety of compounds with diverse biological activities, including kinase inhibition and modulation of metabotropic glutamate receptors.[1] The unique electronic properties arising from the fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring impart specific reactivity and biological interactions.
This guide focuses on a specific derivative, 1-(thieno[3,2-b]pyridin-6-yl)ethanone (CAS No. 18366-59-1). The introduction of an acetyl group at the 6-position of the thieno[3,2-b]pyridine core provides a key synthetic handle for further molecular elaboration. This ketone functionality can be readily transformed into a wide array of other functional groups and can participate in various carbon-carbon bond-forming reactions, making it a valuable intermediate for the synthesis of compound libraries for drug discovery and for the development of novel functional materials. While specific literature on this exact molecule is sparse, this guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route based on established methodologies, and an exploration of its potential reactivity and applications.
Physicochemical and Predicted Properties
| Property | Value | Source |
| CAS Number | 18366-59-1 | [2] |
| Molecular Formula | C₉H₇NOS | [3] |
| Molecular Weight | 177.22 g/mol | [3] |
| Monoisotopic Mass | 177.02484 Da | [3] |
| Predicted XlogP | 1.6 | [3] |
| Predicted Collision Cross Section ([M+H]⁺) | 133.3 Ų | [3] |
| Appearance | To be determined (likely a solid) | - |
| Melting Point | To be determined | - |
| Boiling Point | To be determined | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
Proposed Synthesis of 1-(thieno[3,2-b]pyridin-6-yl)ethanone
The synthesis of the thieno[3,2-b]pyridine core can be achieved through various strategies. A plausible and efficient route to 1-(thieno[3,2-b]pyridin-6-yl)ethanone involves a multi-step sequence starting from a substituted thiophene, followed by the construction of the pyridine ring and subsequent functionalization. The following proposed synthesis is based on well-established transformations in heterocyclic chemistry.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-(thieno[3,2-b]pyridin-6-yl)ethanone.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Thieno[3,2-b]pyridine
The synthesis of the parent thieno[3,2-b]pyridine can be accomplished via several literature methods. One established method involves the reaction of 2-ethynylpyridine with toluene-α-thiol followed by vacuum pyrolysis.[2]
Step 2: Friedel-Crafts Acylation of Thieno[3,2-b]pyridine
Causality behind Experimental Choices: Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto an aromatic ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) towards electrophilic attack on the electron-rich thieno[3,2-b]pyridine ring. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures to control the reactivity and minimize side reactions. The regioselectivity of the acylation is directed by the electronic properties of the bicyclic system.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, more polar product spot. The final product can be purified by column chromatography, and its identity and purity confirmed by NMR spectroscopy and mass spectrometry.
Protocol:
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To a stirred solution of thieno[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
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Stir the resulting suspension at 0 °C for 30 minutes.
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Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(thieno[3,2-b]pyridin-6-yl)ethanone.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-(thieno[3,2-b]pyridin-6-yl)ethanone would rely on a combination of spectroscopic techniques. The following are the predicted key features:
¹H and ¹³C NMR Spectroscopy
The predicted NMR data is based on the analysis of the electronic environment of each nucleus within the molecule. The electron-withdrawing acetyl group will deshield adjacent protons and carbons, while the heteroatoms and the aromatic ring currents will also influence the chemical shifts.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | 7.8 - 8.0 | d | ~5.0 | Thiophene ring |
| H-3 | 7.3 - 7.5 | d | ~5.0 | Thiophene ring |
| H-5 | 8.5 - 8.7 | d | ~2.0 | Pyridine ring |
| H-7 | 8.0 - 8.2 | d | ~2.0 | Pyridine ring |
| -CH₃ | 2.6 - 2.8 | s | - | Acetyl group |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | 195 - 200 | Carbonyl |
| C-2 | 125 - 130 | Thiophene ring |
| C-3 | 120 - 125 | Thiophene ring |
| C-3a | 140 - 145 | Bridgehead |
| C-5 | 150 - 155 | Pyridine ring |
| C-6 | 135 - 140 | Pyridine ring |
| C-7 | 120 - 125 | Pyridine ring |
| C-7a | 155 - 160 | Bridgehead |
| -CH₃ | 25 - 30 | Acetyl group |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1680 - 1660 | Strong | C=O stretch (aryl ketone) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretching vibrations |
| 1360 | Medium | -CH₃ bending |
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 177. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43), as well as characteristic fragmentation of the heterocyclic core.
Chemical Reactivity and Potential Applications
The presence of the acetyl group and the thieno[3,2-b]pyridine core endows this molecule with a rich and versatile reactivity profile, opening avenues for the synthesis of a wide range of derivatives.
Reactions of the Acetyl Group
The ketone functionality is a versatile handle for various chemical transformations:
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Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or to a methylene group via Wolff-Kishner or Clemmensen reduction.
-
Oxidation: While the acetyl group itself is not readily oxidized, it can be a precursor for other functionalities. For instance, the Baeyer-Villiger oxidation could convert it to an ester.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions such as the Claisen-Schmidt condensation with aldehydes to form chalcone-like structures.
Claisen-Schmidt Condensation Workflow
Caption: Workflow for a Claisen-Schmidt condensation reaction.
Reactivity of the Thieno[3,2-b]pyridine Core
The heterocyclic core can undergo electrophilic substitution reactions. The position of substitution will be influenced by the directing effects of the fused rings and the acetyl group.
Potential Applications in Drug Discovery
Given that various substituted thieno[3,2-b]pyridines have shown promise as kinase inhibitors and receptor modulators, 1-(thieno[3,2-b]pyridin-6-yl)ethanone serves as an excellent starting point for the development of new therapeutic agents. The acetyl group can be elaborated to introduce diverse pharmacophores, allowing for the exploration of structure-activity relationships (SAR) in various disease targets.
Conclusion
1-(thieno[3,2-b]pyridin-6-yl)ethanone is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not widely published, this guide provides a solid foundation for its synthesis, characterization, and further derivatization based on established chemical principles and the known chemistry of the thieno[3,2-b]pyridine scaffold. The proposed synthetic and analytical methodologies offer a clear path for researchers to access and study this promising molecule and its derivatives.
References
-
PubChem. 1-{thieno[3,2-b]pyridin-6-yl}ethan-1-one. [Link]
- Klemm, L. H., & Louris, J. N. (1984). Chemistry of thienopyridines. XXXI. A new synthesis of thieno[3,2‐b]pyridine and studies on direct substitution into its thiophene ring. Journal of Heterocyclic Chemistry, 21(3), 785–789.
- Gronowitz, S., & Maltesson, A. (1975). The Synthesis of the Thieno[2,3-c]pyridine and the Thieno[3,2-c]pyridine Systems. Acta Chemica Scandinavica, 29b, 457-460.
- Bakhite, E. A., Abdou, O. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136.
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
- Temple, C., & Montgomery, J. A. (1984). Thieno[3,2-d]pyrimidines. In Chemistry of Heterocyclic Compounds (Vol. 43, pp. 245-345). John Wiley & Sons, Inc.
Sources
- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18366-59-1|1-(Thieno[3,2-b]pyridin-6-yl)ethanone|BLD Pharm [bldpharm.com]
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